molecular formula C6H5BrN2O2 B14850942 2-Amino-4-bromonicotinic acid

2-Amino-4-bromonicotinic acid

Cat. No.: B14850942
M. Wt: 217.02 g/mol
InChI Key: LSZNHGQMLJPGQS-UHFFFAOYSA-N
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Description

2-Amino-4-bromonicotinic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and an amino group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromonicotinic acid typically involves the bromination of 2-aminonicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. A common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted nicotinic acids, aminopyridines, and complex heterocyclic compounds.

Scientific Research Applications

2-Amino-4-bromonicotinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play crucial roles in binding to these targets, influencing their activity. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application.

Comparison with Similar Compounds

  • 2-Amino-5-bromonicotinic acid
  • 2-Amino-3-bromonicotinic acid
  • 4-Amino-2-bromonicotinic acid

Comparison: 2-Amino-4-bromonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-amino-4-bromopyridine-3-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

LSZNHGQMLJPGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)N

Origin of Product

United States

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